2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine
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Overview
Description
2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 3-bromobenzaldehyde with 2-aminopyridine, followed by cyclization and methoxylation reactions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in the treatment of diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as:
- 2-(4-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine
- 2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine
- 2-(3-Methylphenyl)-5-methoxyimidazo[1,2-a]pyridine .
Uniqueness
2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C14H11BrN2O |
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Molecular Weight |
303.15 g/mol |
IUPAC Name |
2-(3-bromophenyl)-5-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11BrN2O/c1-18-14-7-3-6-13-16-12(9-17(13)14)10-4-2-5-11(15)8-10/h2-9H,1H3 |
InChI Key |
DWPGACHEONMRQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=NC(=CN21)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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